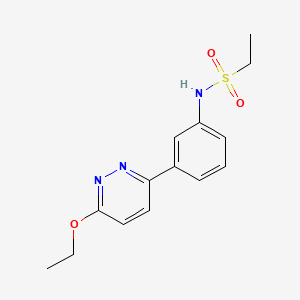
3-(4-Chlorophenyl)-1-(cyclopropylsulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4-Chlorophenyl)-1-(cyclopropylsulfonyl)azepane involves multiple steps, including cyclization reactions, functional group transformations, and the use of specific catalysts to achieve desired structural configurations. For example, the formation of tetrazole and cyclopropane derivatives through reactions involving chlorination and cycloaddition reactions showcases the complexity of synthesizing such compounds (Al-Hourani et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds has been conducted through X-ray crystallography, demonstrating the planarity of the tetrazole rings and the specific orientation of substituents which affect the molecule's overall shape and properties. The analysis provides insights into the spatial arrangement of atoms and the geometry of molecules, which are crucial for understanding their reactivity and interactions (Nikonova et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 3-(4-Chlorophenyl)-1-(cyclopropylsulfonyl)azepane and related compounds involves interactions with various reagents leading to transformations such as cyclopropanation, sulfonylation, and the formation of azepines through cycloaddition reactions. These reactions highlight the compounds' ability to undergo significant structural changes, impacting their chemical behavior and potential applications (Heo et al., 2020).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, are determined by their molecular structure. For instance, the crystallographic analysis provides valuable information on the compounds' solid-state properties, contributing to our understanding of their stability and physical behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, the influence of substituents on reactivity, and the ability to participate in cycloaddition reactions, are essential for designing synthesis pathways and understanding the compound's behavior in chemical reactions. The use of sulfone as a transient activating group demonstrates the strategic manipulation of chemical properties to achieve desired reactions and products (Liu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Chemistry
- Palladium-Catalyzed Nucleophilic Substitutions: Compounds similar to the one , such as 1-ethenylcyclopropylsulfonates, are used in palladium(0) catalyzed nucleophilic substitutions. This process is significant in the formation of cyclopropylideneethyl derivatives, which serve as valuable building blocks in synthetic chemistry (Stolle et al., 1992).
Pharmaceutical Research and Drug Design
- Docking Studies for Drug Design: Similar structures, such as certain tetrazole derivatives, have been examined using docking studies and X-ray crystallography to understand their orientation and interaction with enzymes, aiding in drug design (Al-Hourani et al., 2015).
Material Science
- Ionic Liquids: Azepane, a structural component of the compound, has been used to synthesize a new family of room temperature ionic liquids. These are promising for applications in the polyamide industry, potentially mitigating disposal issues (Belhocine et al., 2011).
Electrochemistry
- Electronic Transport in Thin Films: Studies on polymers similar to the compound, like poly(azomethine sulfone)s, focus on their electronic transport properties. These findings are crucial for understanding semiconducting properties and the mechanism of electronic transport in films (Rusu et al., 2007).
Fuel Cell Technology
- Proton Exchange Membrane in Fuel Cells: Sulfonated poly(ether sulfone)s, which share some structural features with the compound , have been developed for fuel cell applications. They form well-defined phase-separated structures, enhancing proton conduction (Matsumoto et al., 2009).
Computational Chemistry
- Density Functional Theory Studies: The compound's related cycloheptane and heterocyclic derivatives have been studied using meta-hybrid density functional theory. This research provides insights into the structural reactivity and stability of these molecules (Unimuke et al., 2022).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-cyclopropylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c16-14-6-4-12(5-7-14)13-3-1-2-10-17(11-13)20(18,19)15-8-9-15/h4-7,13,15H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBWKKCDZPRTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

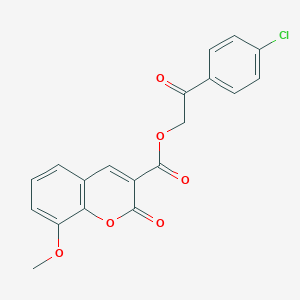

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2483322.png)
![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)
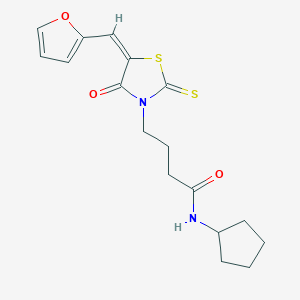

![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)

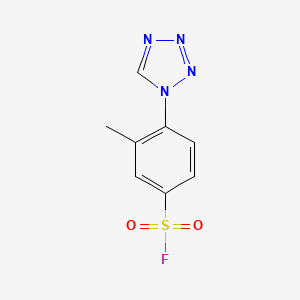
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)
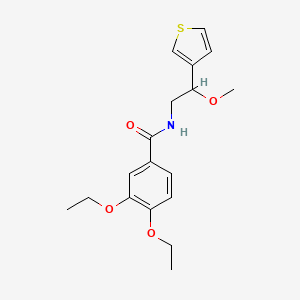

![6-fluoro-N-(3-fluorophenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2483340.png)
